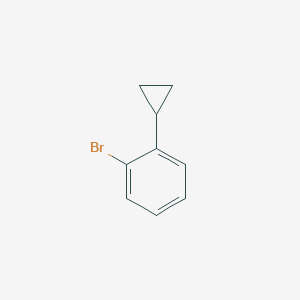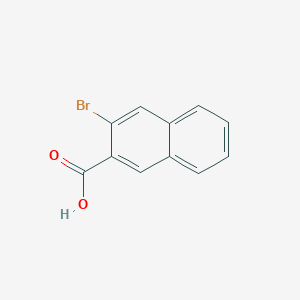
2-(3-Hydroxypropyl)cyclohexanone
Overview
Description
2-(3-Hydroxypropyl)cyclohexanone (2-HPC) is a cyclic ketone that has been widely studied in the scientific community for its various applications. It is a colorless liquid with a mild odor, and is used in a wide range of industrial and scientific processes. Its properties make it an ideal candidate for a variety of uses, from industrial solvents to pharmaceuticals.
Scientific Research Applications
Catalysis and Chemical Industry
2-(3-Hydroxypropyl)cyclohexanone, as a derivative of cyclohexanone, is significant in the chemical industry, particularly in the synthesis of polyamides. A catalyst comprising Pd nanoparticles and mesoporous graphitic carbon nitride has shown high activity and selectivity in forming cyclohexanone, an intermediate in polyamide manufacture (Wang et al., 2011).
Synthesis of New Compounds
Cyclohexanone and its derivatives have been utilized in synthesizing a range of new compounds. For instance, cyclohexanones have been condensed with isatins to produce 3-hydroxyoxindoles with anticonvulsant activity (Pajouhesh et al., 1983). Additionally, cyclohexanone has been used in synthesizing novel indole derivatives with potential cytotoxic activity (Mohareb & Abdelaziz, 2014).
Organic Chemistry and Catalysis
In organic chemistry, cyclohexanone derivatives like this compound have been the subject of studies involving cyclization reactions and the development of new catalysis methods. For instance, the palladium-catalyzed intramolecular cyclization of alkadienyl-substituted 1,3-diketones, involving cyclohexanone derivatives, has been investigated for the formation of cyclohexanone and cycloheptenone derivatives (Goddard et al., 1995).
Polymer Synthesis
Cyclohexanone derivatives have also been explored in the field of polymer science. For instance, the synthesis and characterization of 3-Cyclohexyloxy-2-hydroxypropyl acrylate, derived from cyclohexanol and epichlorhydrin, have been studied for polymer applications (Coşlkun et al., 1996).
Green Chemistry and Sustainable Synthesis
In the context of green chemistry, cyclohexanone derivatives have been used in environmentally friendly oxidations. A study involving the selective oxidation of cyclohexanol to cyclohexanone using non-precious catalysts of h-WO3 nanorods exemplifies the pursuit of more sustainable and less harmful chemical processes (Wang et al., 2016).
Reaction Mechanisms and Stereochemistry
The study of this compound and related compounds has contributed significantly to understanding reaction mechanisms and stereochemistry in organic chemistry. Research has focused on the cyclodehydration of cyclohexanols and the formation of spirocyclic tetrahydrofurans, revealing insights into the stereochemical course of these reactions (Negri & Paquette, 1992).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(3-Hydroxypropyl)cyclohexanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The interaction with these enzymes can lead to the formation of hydroxylated metabolites, which are more soluble and easier to excrete from the body.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in HeLa cells, derivatives of cyclohexanone have been observed to enter the cells and localize in lysosomes, affecting the NF-kappa B pathway and autophagy . This compound can also alter membrane structure and permeability, leading to changes in cell viability and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, affecting the metabolism of other compounds . Additionally, it can influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that cyclohexanone derivatives can undergo metabolic reduction to cyclohexanol, which is then excreted as glucuronide conjugates . This metabolic pathway affects the compound’s stability and its long-term impact on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause toxic or adverse effects. For example, high systemic exposure to cyclohexanone derivatives has been associated with nephrotoxic effects in animals . These effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes metabolic reduction to cyclohexanol, which is then conjugated with glucuronic acid and excreted in urine . This metabolic pathway involves enzymes such as cytochrome P450 and glucuronosyltransferases, which facilitate the conversion and excretion of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. For instance, its interaction with membrane transporters can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in lysosomes in HeLa cells, affecting cellular processes such as autophagy and NF-kappa B pathway activation .
properties
IUPAC Name |
2-(3-hydroxypropyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-3-5-8-4-1-2-6-9(8)11/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUCVMZNPZFTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482120 | |
| Record name | Cyclohexanone, 2-(3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62456-11-5 | |
| Record name | 2-(3-Hydroxypropyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62456-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone, 2-(3-hydroxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)





![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)





![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)
